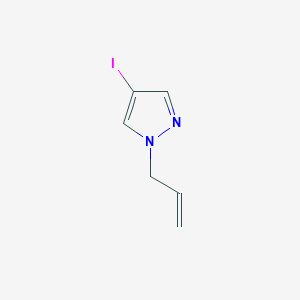

4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-prop-2-enylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWBPGWDDIJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1 Prop 2 En 1 Yl 1h Pyrazole

Precursor Synthesis and Halogenation Strategies for 4-Iodopyrazoles

The formation of 4-iodopyrazoles can be approached in two main ways: building the iodinated ring from acyclic precursors or by direct iodination of a pyrazole (B372694) ring.

Electrophilic cyclization presents an efficient method for constructing the 4-iodopyrazole (B32481) core in a single transformative step from readily available starting materials.

A notable strategy for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. nih.gov This method begins with the preparation of α,β-alkynic hydrazones, which are readily formed from the reaction of hydrazines with propargyl aldehydes and ketones. nih.gov When these hydrazone precursors are treated with molecular iodine in the presence of a base like sodium bicarbonate, they undergo an electrophilic cyclization to produce 4-iodopyrazoles in good to high yields. nih.gov This iodocyclization is versatile and accommodates a wide array of hydrazones, including those with aliphatic, aromatic, and even heteroaromatic groups, and is tolerant of both electron-donating and electron-withdrawing substituents. nih.gov An unprecedented synthesis of aromatic ring-annulated pyridines, including pyrazolo[4,3-b]pyridines, has also been achieved through an intramolecular electrophilic aromatic cyclization mediated by molecular iodine under mild conditions. organic-chemistry.org

| Reactant Class | Reagents | Product | Yield | Ref |

| α,β-Alkynic Hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | Good to High | nih.gov |

| Primary Allylamines | I₂, K₂CO₃ | Aromatic Ring Annulated Pyridines | Up to 84% | organic-chemistry.org |

The development of metal-free synthetic routes is a significant goal in modern chemistry to reduce cost and environmental impact. A direct, metal-free approach to fully substituted pyrazoles has been achieved through an iodine-mediated three-component [3+2] annulation reaction. nih.govsemanticscholar.org This process involves the reaction of components such as β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides, catalyzed by molecular iodine. nih.gov This method is valued for its use of low-cost, accessible substrates, high bond-forming efficiency, and simple one-pot operation. nih.govsemanticscholar.org

An alternative to building the ring is the direct functionalization of a pre-formed pyrazole. This approach focuses on the high regioselectivity of electrophilic substitution at the C4 position of the pyrazole ring.

Electrosynthesis offers a green and efficient method for halogenation. The electrochemical iodination of pyrazoles to form 4-iodo-substituted derivatives can be performed at a platinum anode in an aqueous solution of potassium iodide (KI). researchgate.net The efficiency of this process is dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For instance, pyrazoles with electron-donating groups, such as methyl groups, show higher yields of the 4-iodo product compared to those with electron-withdrawing groups like a nitro group. researchgate.net

| Pyrazole Precursor | Product | Yield (%) | Ref |

| Pyrazole | 4-Iodopyrazole | 57 | researchgate.net |

| 3,5-Dimethylpyrazole | 4-Iodo-3,5-dimethylpyrazole | 86 | researchgate.net |

| 1,3-Dimethylpyrazole | 4-Iodo-1,3-dimethylpyrazole | 35 | researchgate.net |

| Pyrazole-3(5)-carboxylic acid | 4-Iodopyrazole-3(5)-carboxylic acid | 30 | researchgate.net |

| 1-Methylpyrazole | 4-Iodo-1-methylpyrazole | 5 | researchgate.net |

| 3-Nitropyrazole | 4-Iodo-3-nitropyrazole | 2 | researchgate.net |

Classical chemical iodination using oxidative systems is a robust and widely used method. The combination of molecular iodine (I₂) and iodic acid (HIO₃) is an efficient system for the iodination of pyrazoles, typically targeting the unsubstituted C4 position. iaea.orgmdpi.com This method is effective for a wide range of pyrazole derivatives, although strong electron-acceptor substituents at the C4 position can impede the reaction. iaea.org A related green chemistry approach utilizes a system of iodine and hydrogen peroxide in water, which generates water as the only by-product. researchgate.net Other systems for direct iodination include the use of elemental iodine with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant, which allows for the preparation of 4-iodopyrazoles that may even contain electron-withdrawing substituents. nih.govresearchgate.net

Sydnone-Alkyne Cycloaddition Pathways to 1,4-Pyrazoles

A robust and highly regioselective method for constructing 1,4-disubstituted pyrazoles is the 1,3-dipolar cycloaddition reaction between sydnones and alkynes. nih.govacs.org This reaction has emerged as an attractive alternative to classical pyrazole syntheses which often suffer from a lack of regioselectivity. acs.org

The copper(I)-catalyzed sydnone-alkyne cycloaddition (CuSAC) proceeds under mild conditions and provides pyrazoles with total regiocontrol. acs.org In the context of synthesizing 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole, this pathway would theoretically involve the reaction of an N-allyl sydnone (B8496669) with an iodo-substituted terminal alkyne. The copper catalyst, often complexed with ligands like sulfonated bathophenanthroline (B157979) (BPDS), facilitates the cycloaddition, leading exclusively to the 1,4-disubstituted pyrazole product. acs.org The reaction is versatile, tolerating a broad range of substrates. acs.org While traditionally limited to electron-deficient alkynes under harsh thermal conditions, the development of copper catalysis has expanded the reaction's scope to include terminal alkynes, making it a powerful tool for creating specifically substituted pyrazoles. acs.orgresearchgate.net

| Catalyst System | Key Features | Regioselectivity | Reference |

| Cu(I) salts with phenanthroline-based ligands (e.g., BPDS) | Mild reaction conditions, broad substrate tolerance. | Total regiocontrol for 1,4-disubstituted pyrazoles. | acs.org |

| Silica-supported copper catalysts | Can be implemented in continuous flow conditions. | High regioselectivity. | researchgate.net |

| Copper(II) acetate (B1210297) | Promotes cycloaddition in a regioselective manner. | High regioselectivity. | researchgate.net |

N-Functionalization Strategies for Allyl Introduction

A more direct approach to the target molecule involves the N-functionalization of a pre-existing 4-iodo-1H-pyrazole core. This strategy is centered on creating the N-C bond at the N1 position of the pyrazole ring.

The most conventional method for introducing an allyl group onto a pyrazole ring is through direct N-alkylation using an allyl halide in the presence of a base. google.com This reaction typically involves the deprotonation of the N-H proton of 4-iodo-1H-pyrazole to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic allyl halide (e.g., allyl bromide).

This method is widely employed for its simplicity; however, a significant challenge arises with unsymmetrically substituted pyrazoles, as the reaction can produce a mixture of N1 and N2 regioisomers, which are often difficult to separate. nih.gov The choice of base and solvent is critical in controlling the reaction's outcome and regioselectivity. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed. acs.orgresearchgate.net

| Base | Solvent | General Outcome | Reference |

| K₂CO₃ | DMSO | Can achieve high regioselectivity for N1-alkylation. | acs.org |

| NaH | DMF | Effective for deprotonation, but may yield isomeric mixtures. | researchgate.net |

| Various | DMF | Used in phase transfer catalysis conditions. | researchgate.net |

To overcome the limitations of traditional N-alkylation, several alternative methods have been developed.

Palladium-Catalyzed Allylation: A method utilizing palladium catalysis allows for the N-allylation of azoles with allylic alcohols. researchgate.net This approach involves an organoboron co-catalyst that activates the pyrazole nucleophile for selective N-functionalization and facilitates the formation of a π-allylpalladium complex from the alcohol. researchgate.net

Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org This technique provides an alternative to methods requiring strong bases or high temperatures and has been shown to be effective for generating N-alkyl pyrazoles. semanticscholar.org

Metallaphotoredox Catalysis: A visible-light-induced, copper-catalyzed protocol offers a modern platform for N-alkylation. princeton.edu This approach uses a halogen abstraction-radical capture (HARC) mechanism to couple N-nucleophiles with alkyl bromides at room temperature, bypassing the high energy barriers associated with traditional Sₙ1 or Sₙ2 pathways. princeton.edu

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of the target compound requires careful consideration of solvents, catalysts, and factors that control the position of substitution on the pyrazole ring.

The choice of solvent and catalyst is paramount in directing the course of the N-alkylation of 4-iodopyrazole. In traditional N-alkylation, polar aprotic solvents like DMSO have been shown to favor the formation of the N1-substituted product. acs.org A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that a K₂CO₃-DMSO system achieves regioselective N1-alkylation. acs.org

For more advanced methods, the catalytic system is the defining feature. Biocatalysis, for instance, has demonstrated the potential for enzymatic pyrazole alkylation with unprecedented regioselectivity (>99%) using engineered enzymes. nih.gov In metallaphotoredox catalysis, the synergy between a photocatalyst (e.g., an Iridium(III) complex) and a copper co-catalyst is essential for activating the alkyl halide and facilitating the C-N bond formation under mild conditions. princeton.edu

Controlling regioselectivity is arguably the most significant challenge in the N-alkylation of pyrazoles that are not symmetrically substituted at the 3- and 5-positions. nih.gov The formation of N1 versus N2 isomers is governed by a combination of steric and electronic factors, as well as reaction conditions.

The regioselectivity is often substrate-controlled, leading to product mixtures. nih.gov Generally, the incoming alkyl group will preferentially attach to the less sterically hindered nitrogen atom. For a 4-iodopyrazole with another substituent at the 3- or 5-position, the allyl group would be directed to the nitrogen atom further away from the bulkier substituent. DFT calculations have been used to justify the observed regioselectivity in N1-alkylation reactions. acs.org Catalyst-controlled alkylation offers a powerful solution to this problem, overriding the inherent substrate bias. nih.gov For example, catalyst-free Michael reactions have been designed to achieve excellent N1 regioselectivity (>99.9:1) for certain pyrazoles. semanticscholar.orgacs.org The development of such highly selective methods is crucial for the efficient and unambiguous synthesis of specifically substituted pyrazoles like this compound. semanticscholar.orgacs.org

Advanced Spectroscopic and Structural Characterization of 4 Iodo 1 Prop 2 En 1 Yl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole, offering precise insights into the connectivity and spatial arrangement of atoms within the molecule.

Elucidation of Molecular Structure by ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework. In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring appear as distinct singlets, a characteristic feature for symmetrically substituted pyrazoles. The protons of the prop-2-en-1-yl (allyl) group exhibit a more complex pattern due to spin-spin coupling.

The methylene (B1212753) protons adjacent to the pyrazole nitrogen are observed as a doublet, coupled to the methine proton of the vinyl group. This methine proton, in turn, appears as a multiplet due to coupling with both the methylene and the terminal vinyl protons. The terminal vinyl protons are diastereotopic and present as two distinct multiplets.

The ¹³C NMR spectrum complements the proton data, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the substitution pattern. The carbon bearing the iodine atom shows a significantly shifted signal due to the heavy atom effect. The carbons of the allyl group resonate in the expected aliphatic and olefinic regions.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 7.55 | s | - |

| H-5 (pyrazole) | 7.49 | s | - |

| -CH₂- (allyl) | 4.77 | d | 5.7 |

| =CH- (allyl) | 5.96-6.06 | m | - |

| =CH₂ (allyl, trans) | 5.25 | dq | 17.2, 1.4 |

| =CH₂ (allyl, cis) | 5.17 | dq | 10.4, 1.2 |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 142.1 |

| C-4 (pyrazole) | 60.1 |

| C-5 (pyrazole) | 131.0 |

| -CH₂- (allyl) | 54.4 |

| =CH- (allyl) | 132.0 |

| =CH₂ (allyl) | 119.0 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To further probe the three-dimensional structure of this compound, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can unequivocally establish the connectivity within the molecule.

A COSY spectrum would reveal the coupling between the protons of the allyl group, confirming the -CH₂-CH=CH₂ spin system. HSQC and HMBC experiments are instrumental in assigning the carbon signals by correlating them to their directly attached (HSQC) or more distant (HMBC) protons. For instance, an HMBC correlation between the methylene protons of the allyl group and the C-5 and N-1 atoms of the pyrazole ring would definitively confirm the point of attachment.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY detects through-space interactions between protons that are in close proximity. This could provide information about the preferred orientation of the allyl group relative to the pyrazole ring.

Investigating Intermolecular Interactions in Solution via NMR Shifts

NMR spectroscopy is also a powerful tool for studying non-covalent intermolecular interactions. The chemical shifts of protons, particularly those on the pyrazole ring, are sensitive to the local electronic environment. Changes in these chemical shifts upon varying the concentration of the sample or the solvent can indicate the presence of intermolecular interactions such as π-π stacking or hydrogen bonding.

For instance, in a concentrated solution, if the pyrazole rings of two molecules stack on top of each other, the aromatic protons would experience an upfield shift in their resonance frequency due to the ring current effect. Similarly, the use of hydrogen-bond-donating or -accepting solvents could lead to observable shifts in the signals of the pyrazole ring protons, providing evidence for solvent-solute interactions.

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The aromatic C-H stretching vibrations of the pyrazole ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the allyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of both the pyrazole ring and the allyl group will give rise to absorptions in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations of the pyrazole ring are typically found in the 1300-1000 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H stretch | Pyrazole ring |

| < 3000 | C-H stretch | Allyl group |

| ~1640 | C=C stretch | Allyl group |

| 1500-1600 | C=C, C=N stretch | Pyrazole ring |

| 1300-1000 | C-N stretch | Pyrazole ring |

| < 600 | C-I stretch | Iodo-group |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides information about the vibrational modes that are associated with a change in the polarizability of the molecule. It is often complementary to FT-IR spectroscopy. For this compound, the symmetric stretching vibrations of the pyrazole ring and the C=C double bond of the allyl group are expected to be strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give a strong Raman signal. This technique is particularly useful for studying the skeletal vibrations of the pyrazole ring, providing further insight into its structure and electronic distribution.

Interactive Data Table: Predicted Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H stretch | Pyrazole ring |

| < 3000 | C-H stretch | Allyl group |

| ~1640 | C=C stretch | Allyl group (strong) |

| 1500-1600 | Ring stretching | Pyrazole ring (strong) |

| < 600 | C-I stretch | Iodo-group (strong) |

X-ray Crystallography and Solid-State Structure Analysis

Analysis of Crystal Packing and Intermolecular Contact Networks

Information regarding the crystal packing and the network of intermolecular interactions for this compound is absent from the scientific literature. Such an analysis would depend on the availability of crystallographic data and would reveal how the molecules arrange themselves in a crystal lattice, highlighting important non-covalent interactions such as halogen bonding or π-stacking.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, has not been performed for this compound. This is a direct consequence of the lack of the necessary single-crystal X-ray diffraction data.

Rotational Spectroscopy for Gas-Phase Structural Characterization

No studies utilizing rotational spectroscopy to characterize the gas-phase structure of this compound have been reported. This technique would provide precise information on the molecule's rotational constants and its geometry, free from the influences of crystal packing forces.

Chemical Reactivity and Transformation of 4 Iodo 1 Prop 2 En 1 Yl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular complexity. The high reactivity of the iodide leaving group makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-iodopyrazoles are highly effective substrates for these transformations.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, has been successfully applied to 4-iodopyrazoles for the synthesis of 4-arylpyrazoles. While bromo- and chloropyrazoles can also be used, iodopyrazoles are often more reactive, though this can sometimes lead to a higher propensity for dehalogenation side reactions. The efficiency of the Suzuki-Miyaura coupling allows for the incorporation of a wide range of aryl and heteroaryl groups at the C4 position.

The Heck-Mizoroki reaction facilitates the formation of C-C bonds by coupling the 4-iodopyrazole (B32481) with alkenes. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they react with various alkenes to yield 4-alkenyl-1H-pyrazoles. For instance, coupling partners like tert-butyl acrylate (B77674) and methyl vinyl ketone have proven effective. However, challenges such as low yields and the formation of dehalogenated byproducts can occur, particularly with substrates like vinyl acetate (B1210297) or acrolein. The choice of ligand is crucial, with tri(ethyl)phosphite being identified as a suitable option in some systems.

The Sonogashira coupling is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a dual palladium and copper catalyst system. This reaction is highly effective for 4-iodopyrazoles, allowing for the introduction of alkynyl substituents at the C4 position. The reaction generally proceeds under mild conditions. The reactivity order for halides in Sonogashira couplings is typically I > Br > Cl, making 4-iodopyrazoles ideal substrates for selective and efficient alkynylation.

Table 1: Overview of Palladium-Catalyzed Reactions on 4-Iodopyrazoles

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type | Key Findings & Citations |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, XPhos Pd G2 | 4-Aryl/heteroaryl-pyrazoles | Effective for C-C bond formation; iodopyrazoles are highly reactive but may lead to dehalogenation. pasteur.frresearchgate.net |

| Heck | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)₂ / P(OEt)₃ | 4-Alkenyl-pyrazoles | Yields vary with alkene partner; dehalogenation can be a significant side reaction. wikipedia.org |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst | 4-Alkynyl-pyrazoles | Highly efficient for iodopyrazoles due to the high reactivity of the C-I bond. wikipedia.orgnih.gov |

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling organic halides with organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the reactivity of the organozinc nucleophile. wikipedia.orgsigmaaldrich.com While less common in industrial applications due to the moisture and oxygen sensitivity of organozinc reagents, it is widely used in total synthesis. wikipedia.org

The application of Negishi coupling to 4-iodopyrazole substrates has been demonstrated as an effective method for creating C-C bonds at the C4 position. For example, the palladium-catalyzed reaction between 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides has been studied extensively to produce 4-benzyl-3-ethoxy-1H-pyrazoles. pasteur.frhal.science Furthermore, Negishi coupling has been identified as a preferred method for synthesizing tetrasubstituted pyrazoles starting from 4-iodopyrazole precursors. researchgate.net The reaction's versatility allows for the coupling of sp², sp³, and sp carbon atoms, making it a valuable tool for accessing complex pyrazole derivatives. wikipedia.org

Beyond palladium, copper catalysis offers alternative pathways for functionalizing the C4 position. A notable example is the direct C-O alkoxylation of 4-iodopyrazoles with alcohols, achieved through a CuI-catalyzed coupling protocol. nih.gov This method provides a route to synthesize 4-alkoxy-1H-pyrazoles, which are of interest for their biological activities. nih.gov

Research has focused on optimizing these conditions. For the coupling of 4-iodo-1H-1-tritylpyrazole with allyl alcohol, optimal results were achieved using CuI (20 mol%) as the catalyst and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) as the ligand. nih.gov The reaction is typically performed with an excess of the alcohol coupling partner and a base such as potassium t-butoxide at elevated temperatures (e.g., 130 °C) under microwave irradiation. nih.gov These conditions have been successfully applied to a range of 4-iodopyrazoles and various alcohols. nih.gov

Table 2: Optimized Conditions for CuI-Catalyzed Alkoxylation of a 4-Iodopyrazole

| Parameter | Condition | Outcome | Citation |

| Catalyst | CuI (20 mol%) | Optimal | nih.gov |

| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Optimal | nih.gov |

| Base | Potassium t-butoxide (2 equiv.) | Effective | nih.gov |

| Solvent | Excess alcohol | Serves as reagent and solvent | nih.gov |

| Temperature | 130 °C | Optimal yield | nih.gov |

| Heating | Microwave irradiation | Rapid heating | nih.gov |

| Reaction Time | 1 hour | Sufficient for completion | nih.gov |

A significant challenge in the cross-coupling of 4-iodopyrazoles is the competing dehalogenation (or hydrodehalogenation) side reaction, where the iodine atom is replaced by a hydrogen atom, leading to the formation of a non-functionalized pyrazole byproduct. This issue is particularly prominent in Suzuki-Miyaura and Heck reactions. pasteur.frwikipedia.org

In Suzuki-Miyaura couplings of aminopyrazoles, a direct comparison revealed that iodo derivatives have a greater propensity for dehalogenation compared to their bromo and chloro counterparts. pasteur.fr Similarly, in Heck reactions involving 1-protected 4-iodopyrazoles, the formation of the dehalogenated 1-tritylpyrazole was observed, especially with less reactive alkene partners. wikipedia.org The mechanism of dehalogenation can be complex, but it often involves the solvent or other components of the reaction mixture acting as a hydride source. Factors influencing this undesired pathway include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. While specific strategies for 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole are not detailed, general approaches to minimize dehalogenation include careful optimization of reaction conditions, such as using less reactive but more selective bromo- or chloro-analogs where feasible, and selecting catalyst/ligand systems that favor the desired cross-coupling pathway over the reduction pathway. pasteur.fr

Reactivity of the N-Allyl Moiety

The N-allyl group, characterized by the prop-2-en-1-yl substituent, provides a second reactive site on the molecule, distinct from the pyrazole ring itself. This functionality can undergo various transformations, including migration of the double bond.

The double bond within the N-allyl group of this compound can be induced to migrate from the terminal (prop-2-en-1-yl) to the internal (prop-1-en-1-yl) position. nih.gov This isomerization converts the N-allyl group into an N-propenyl group, yielding (E/Z)-4-iodo-1-(prop-1-en-1-yl)-1H-pyrazole. nih.gov

This transformation has been successfully carried out using a ruthenium hydride catalyst, specifically RuClH(CO)(PPh₃)₃. nih.gov The reaction is typically performed by heating a solution of the N-allyl pyrazole and the catalyst (e.g., 5 mol%) in a solvent like toluene (B28343) under microwave irradiation at high temperatures (e.g., 160 °C) for a short duration (e.g., 10 minutes). nih.gov This isomerization is a key step in synthetic pathways where the N-propenyl group is required for subsequent reactions, such as in the synthesis of the natural product withasomnine. nih.gov

Ring-Closing Metathesis (RCM) Reactions for Fused Ring Systems

Ring-closing metathesis (RCM) is a powerful catalytic reaction for the formation of cyclic alkenes and has been effectively applied to N-allylpyrazole derivatives to construct fused-ring systems. organic-chemistry.orgwikipedia.org This strategy involves an intramolecular olefin metathesis between the allyl group at the N1 position and another alkene-containing side chain strategically placed elsewhere on the pyrazole scaffold. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first or second-generation catalysts. nih.govnih.gov

The general approach involves a precursor molecule that contains both the N-allyl group of the this compound core and a second olefinic chain. For instance, a second allyl group or a longer alkenyl chain can be introduced at either the C3 or C5 position of the pyrazole ring. The subsequent RCM reaction forges a new carbon-carbon double bond, creating a new ring fused to the pyrazole core. The size of the resulting fused ring, typically ranging from five to seven members, can be controlled by adjusting the length of the tether connecting the two reacting alkene moieties. wikipedia.org

In a notable application, researchers synthesized novel pyrazole-fused heterocycles, specifically dihydrooxepino[3,2-c]pyrazoles, starting from 4-allyloxy-1H-pyrazoles. nih.gov This process involved a Claisen rearrangement followed by RCM. The study found that Grubbs' second-generation catalyst was highly effective for the RCM of 5-allyl-4-allyloxy-1H-pyrazoles, yielding the desired fused seven-membered ring system at room temperature within three hours. nih.gov This demonstrates the utility of RCM in creating complex, fused pyrazole structures, a strategy directly applicable to derivatives of this compound bearing an additional alkenyl side chain. The primary driving force for these reactions, especially when terminal alkenes are used, is the formation of a stable cyclic product and the release of volatile ethylene (B1197577) gas, which shifts the reaction equilibrium forward. organic-chemistry.org

| Catalyst | Typical Substrate | Reaction Conditions | Fused Ring System Formed | Reference |

|---|---|---|---|---|

| Grubbs' Second-Generation Catalyst | 5-Allyl-4-allyloxy-1H-pyrazoles | Room Temperature, 3 hours | Dihydrooxepino[3,2-c]pyrazoles (Seven-membered ring) | nih.gov |

| Ruthenium-based catalysts | Di-alkenyl pyrazoles | Variable, often with removal of ethylene | 5- to 30-membered rings | organic-chemistry.orgwikipedia.org |

Radical Reactions Involving the Allyl Group

The allyl group (–CH₂–CH=CH₂) is susceptible to a variety of radical reactions. wikipedia.org The carbon-hydrogen bonds on the methylene (B1212753) group adjacent to the double bond (the allylic position) are weaker than typical alkane C-H bonds, making them prone to abstraction by radical initiators. wikipedia.org This generates a resonance-stabilized allylic radical, which can then participate in further reactions.

In the context of this compound, radical reactions can be initiated at the allyl group. For example, allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), which would introduce a bromine atom at the allylic position.

Furthermore, the double bond of the allyl group can undergo radical addition reactions. youtube.com In contrast to ionic additions, radical additions, such as the addition of HBr in the presence of peroxides, proceed via an anti-Markovnikov mechanism. youtube.com This would result in the bromine atom adding to the terminal carbon of the double bond. Similarly, radical-initiated addition of thiols to the double bond can occur, forming a thioether linkage. nih.gov While much of the specific research has focused on vinylpyrazoles, the principles of radical addition are directly applicable to the allyl group of this compound. nih.gov The reaction proceeds through the formation of a radical intermediate, which attacks the alkene to generate a new carbon-centered radical that then propagates the chain. libretexts.org

Functional Group Interconversions of the Pyrazole Ring

Halogen-Lithium Exchange Reactions and Subsequent Electrophilic Trapping

The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for functionalization via halogen-lithium exchange. researchgate.net This reaction is a powerful tool for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles. wikipedia.org The exchange is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduresearchgate.net

The reaction proceeds rapidly, with the organolithium reagent abstracting the iodine atom to generate a highly reactive 1-(prop-2-en-1-yl)-1H-pyrazol-4-yl-lithium species and an alkyl iodide (e.g., iodobutane). The rate of exchange generally follows the trend I > Br > Cl, making iodopyrazoles excellent substrates for this transformation. wikipedia.org The mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edustackexchange.com

The resulting 4-lithiated pyrazole is a potent nucleophile and can be intercepted by a wide array of electrophiles to introduce new functional groups at the C4 position. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with N,N-dimethylformamide (DMF) followed by an aqueous workup provides the corresponding pyrazole-4-carbaldehyde. arkat-usa.orgresearchgate.net Other electrophiles such as carbon dioxide (to form a carboxylic acid), alkyl halides, or sources of sulfur and selenium can also be employed to create diverse derivatives. beilstein-journals.org

| Organolithium Reagent | Electrophile | Product Functional Group at C4 | Reference |

|---|---|---|---|

| n-BuLi or t-BuLi | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | arkat-usa.orgresearchgate.net |

| n-BuLi or t-BuLi | Aldehydes/Ketones (R₂C=O) | Alcohol (-CR₂OH) | wikipedia.org |

| n-BuLi or t-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | wikipedia.org |

| n-BuLi or t-BuLi | Alkyl Halides (R-X) | Alkyl Group (-R) | harvard.edu |

Derivatization at Other Pyrazole Positions

While the C4 position is readily functionalized via the iodo group, the C3 and C5 positions of the pyrazole ring also possess distinct reactivity. In N1-substituted pyrazoles, the C5-hydrogen is generally the most acidic proton on the ring and can be removed by a strong base (a process known as deprotonation or metallation) to form a nucleophilic pyrazolyl anion. This allows for the introduction of electrophiles specifically at the C5 position.

Electrophilic substitution reactions on the pyrazole ring are also possible, though the presence of the deactivating iodo group at C4 would influence the regioselectivity and rate of such reactions. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position; however, since this position is already substituted in 4-iodo-1-allyl-1H-pyrazole, electrophiles could potentially be directed to the C3 or C5 positions under forcing conditions. The specific outcome would depend on the nature of the electrophile and the reaction conditions. For instance, certain halogenation or nitration reactions might proceed at one of the vacant positions if a sufficiently reactive electrophile is used.

Intermolecular Interactions and Supramolecular Assembly of 4 Iodo 1 Prop 2 En 1 Yl 1h Pyrazole and Its Derivatives

Halogen Bonding (XB) Phenomena

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair or a π-electron system. researchgate.net This interaction has become a powerful tool in supramolecular chemistry and crystal engineering. semanticscholar.org The propensity for halogen bonding increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. semanticscholar.org Consequently, iodo-substituted compounds like 4-iodopyrazoles are excellent halogen bond donors. bris.ac.uknih.gov

Experimental Observation of C-I···O, C-I···N, C-I···π, and C-I···Br Interactions

While specific crystallographic data for 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole is not extensively detailed in the reviewed literature, the behavior of analogous iodo-substituted heterocyclic systems provides strong evidence for a variety of halogen-bond-driven assemblies. Experimental studies on iodo-imidazole derivatives, for instance, have demonstrated the formation of robust C—I···N and C—I···π halogen bonds that direct crystal packing. researchgate.net In other organic co-crystals, C–I···O interactions have been clearly identified, with intermolecular distances significantly shorter than the sum of the van der Waals radii, indicating a strong attraction. researchgate.net For example, in a co-crystal involving 1,4-diiodotetrafluorobenzene, a C–I···O distance of 3.059 Å was observed. researchgate.net Similarly, C–I···π interactions are well-documented, with iodine atoms positioned over the center of aromatic rings at distances around 3.5 Å. semanticscholar.orgresearchgate.net These observed interactions in closely related iodo-aromatic and iodo-heterocyclic compounds strongly suggest that this compound will exhibit similar C-I···N interactions with the pyrazole (B372694) nitrogen of an adjacent molecule, C-I···π interactions with the pyrazole or other aromatic rings, and C-I···O interactions if suitable acceptor molecules are present.

Influence of σ-Hole on Halogen Bonding Propensity

The capacity of an iodine atom to form a halogen bond is explained by the concept of the σ-hole. researchgate.netrsc.org This refers to a region of positive electrostatic potential located on the halogen atom's outer surface, directly opposite the covalent bond (e.g., along the extension of the C-I bond). researchgate.net This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. rsc.org

The magnitude of the σ-hole increases with the atomic number of the halogen. arxiv.org For iodine, this positive potential is particularly significant, making it a strong electrophilic center capable of attracting nucleophilic sites. arxiv.org The presence of electron-withdrawing groups on the molecule can further enhance the positive potential of the σ-hole, thereby increasing the strength of the subsequent halogen bond. researchgate.net The combination of hydrogen- and halogen-bonding capabilities has led to 4-iodopyrazole (B32481) being described as a "magic bullet" for applications in biochemical structure determination. bris.ac.uknih.gov

Directionality and Strength of Halogen Bonds in Crystal Packing

A defining characteristic of halogen bonds is their high degree of directionality. nih.gov The interaction is strongest when the angle between the covalent bond (R–X) and the line connecting the halogen to the nucleophilic atom (X···B) is approximately 180°. nih.gov This linearity is a direct consequence of the σ-hole being located on the extension of the covalent bond axis. This strong directional preference makes halogen bonding a highly reliable tool in crystal engineering for the programmed assembly of molecules. nih.gov

The strength of these interactions is significant, often comparable to or even exceeding that of conventional hydrogen bonds, with interaction energies potentially reaching up to 8 kcal/mol or more, particularly for interactions involving charged species. researchgate.netnih.gov Rotational spectroscopy and ab initio calculations on 4-iodopyrazole conclude that it will form halogen bonds that are broadly comparable in strength to those formed by benchmark molecules like methyl iodide (CH3I) and trifluoroiodomethane (CF3I). bris.ac.uknih.gov

Hydrogen Bonding in Pyrazole Systems (General Context, e.g., N-H if applicable to related derivatives)

The pyrazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding. csic.es The parent 1H-pyrazole contains both a hydrogen bond donor (the pyrrole-type N1-H group) and a hydrogen bond acceptor (the pyridine-type N2 atom). semanticscholar.org This dual functionality allows for the formation of various supramolecular motifs, such as dimers, trimers, and extended chains (catemers). csic.esresearchgate.net

In the crystal structure of the parent compound, 4-iodo-1H-pyrazole, molecules are linked into non-isostructural catemeric chains via intermolecular N—H···N hydrogen bonds. semanticscholar.org While the target molecule of this article, this compound, lacks the N-H donor due to substitution at the N1 position, other hydrogen bonding interactions, such as weaker C—H···N or C—H···O bonds, can still play a significant role in stabilizing the crystal structure. semanticscholar.org Furthermore, in derivatives where the N-H group is present, it is a dominant structure-directing element. nih.govnih.gov

Table 1: Examples of Hydrogen Bond Geometries in Pyrazole Derivatives

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | System | Reference |

| N-H | N | ~180 | 2.8-3.0 | 4-iodo-1H-pyrazole | semanticscholar.org |

| N-H | O | - | - | Theophylline | researchgate.netrsc.orgnih.gov |

| C-H | N | - | - | Pyrazolone derivative | semanticscholar.org |

| C-H | π | - | 2.72 | 4-iodo-1H-pyrazole | semanticscholar.org |

Role in Crystal Engineering and Supramolecular Architectures

The predictable and directional nature of both halogen and hydrogen bonds makes them invaluable tools for crystal engineering. researchgate.net By strategically placing these functional groups on a molecule, it is possible to guide the self-assembly process to create specific, desired supramolecular architectures. csic.es

In 4-iodopyrazole systems, the interplay between the strong, linear C-I···N halogen bond and the N-H···N hydrogen bond (in N-unsubstituted derivatives) can lead to the formation of complex and robust networks. semanticscholar.org For N-substituted pyrazoles like this compound, halogen bonding becomes the dominant directional interaction involving the pyrazole core. It can work in concert with weaker C-H···X interactions and π-stacking to build 1D chains, 2D layers, or 3D frameworks. researchgate.net The ability to form diverse structures, from discrete dimers to extended polymers, highlights the versatility of the iodopyrazole synthon in designing new materials. csic.esresearchgate.netrsc.orgnih.gov

Intermolecular Interactions in Solution Phase

While X-ray crystallography provides definitive evidence of intermolecular interactions in the solid state, understanding these forces in the solution phase is more complex. The strong propensity of 4-iodopyrazoles to act as halogen bond donors, as established through gas-phase studies and theoretical calculations, suggests that these interactions persist in solution, albeit in a more dynamic equilibrium with the solvent. bris.ac.uknih.gov

The formation of halogen-bonded and hydrogen-bonded aggregates in solution can influence properties such as solubility, chemical reactivity, and the nucleation stages of crystallization. Although specific studies detailing the solution-phase interactions of this compound are not prevalent in the surveyed literature, the fundamental principles derived from solid-state and gas-phase analyses indicate that these specific, directional interactions are key to understanding its chemical behavior in various media.

Computational Chemistry and Theoretical Aspects of 4 Iodo 1 Prop 2 En 1 Yl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic properties of molecules. For pyrazole (B372694) derivatives, methods such as B3LYP and ωB97XD, combined with basis sets like 6-311++G(d,p) or cc-pVTZ, have proven effective in providing accurate structural parameters. nih.govresearchgate.net

Geometry optimization calculations predict the most stable conformation of 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole, defining its bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be planar, with the allyl group introducing conformational flexibility. The iodine atom at the C4 position significantly influences the electronic distribution within the ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-I | 2.065 |

| Bond Length (Å) | N1-N2 | 1.345 |

| Bond Length (Å) | N1-C5 | 1.350 |

| Bond Length (Å) | N2-C3 | 1.330 |

| Bond Length (Å) | C3-C4 | 1.410 |

| Bond Length (Å) | C4-C5 | 1.380 |

| Bond Length (Å) | N1-C(allyl) | 1.470 |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| Bond Angle (°) | N1-N2-C3 | 105.0 |

| Bond Angle (°) | N2-C3-C4 | 111.0 |

| Bond Angle (°) | C3-C4-C5 | 105.5 |

| Bond Angle (°) | I-C4-C5 | 127.0 |

Prediction of Spectroscopic Properties (IR, NMR) through Computational Methods

DFT calculations are also instrumental in predicting spectroscopic data, which can be compared with experimental results for structural validation. researchgate.net Vibrational frequency calculations yield theoretical infrared (IR) spectra, where the frequencies and intensities of vibrational modes can be assigned to specific functional groups. nih.gov For this compound, key predicted vibrations would include C-H stretches of the pyrazole and allyl groups, C=C stretches of both the ring and the allyl moiety, and the characteristic C-I stretching frequency.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. For the parent 4-iodo-1H-pyrazole, DFT calculations show that the resonance of the N-H proton shifts downfield compared to other halogenated pyrazoles, a trend that provides a basis for predicting the shifts of the ring protons in the N-allylated derivative. mdpi.com

Table 2: Predicted Vibrational and NMR Data for this compound

| Spectroscopy | Assignment | Predicted Value (cm⁻¹ or ppm) |

|---|---|---|

| FT-IR | C-H stretch (aromatic) | ~3130 cm⁻¹ |

| FT-IR | C=C stretch (allyl) | ~1645 cm⁻¹ |

| FT-IR | C-N stretch (ring) | ~1470 cm⁻¹ |

| FT-IR | C-I stretch | ~600 cm⁻¹ |

| ¹H NMR | H3/H5 (pyrazole) | 7.8 - 8.0 ppm |

| ¹H NMR | CH (allyl) | 5.9 - 6.1 ppm |

| ¹³C NMR | C4 (pyrazole, C-I) | ~60 ppm |

| ¹³C NMR | C3/C5 (pyrazole) | 135 - 145 ppm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized over the pyrazole ring, with some contribution from the iodine atom's p-orbitals. The LUMO is likely a π*-orbital, also distributed across the heterocyclic system. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comnih.gov

Table 3: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Electrostatic Potential Surface (EPS) Analysis for Interaction Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution of a molecule and predicts its reactive behavior. mdpi.com It maps regions of positive and negative electrostatic potential onto the electron density surface.

For this compound, the EPS analysis is expected to reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is anticipated around the pyridine-like nitrogen atom (N2) of the pyrazole ring, making it a primary site for protonation or coordination. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms.

σ-hole: A region of positive electrostatic potential is predicted to exist on the outermost surface of the iodine atom, along the extension of the C-I bond. nih.gov This "σ-hole" is a key feature that allows the iodine atom to act as a Lewis acid and engage in halogen bonding.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can elucidate reaction mechanisms by modeling transition states and calculating activation energies. While specific theoretical studies on the reaction pathways of this compound are not detailed in the literature, its structure suggests it would be a valuable intermediate in organic synthesis.

Aryl iodides, including 4-iodopyrazoles, are known precursors for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. nih.govnih.gov Theoretical models could be used to investigate the oxidative addition step of the C-I bond to a palladium(0) catalyst, which is typically the rate-determining step. Such calculations would provide insights into the reaction kinetics and help optimize conditions for synthesizing more complex pyrazole derivatives. nih.gov Similarly, copper-catalyzed C-O coupling reactions with alcohols have been demonstrated for related 4-iodopyrazoles, and DFT could be used to model the mechanism of these transformations. nih.gov

Modeling Intermolecular Interactions (e.g., Halogen Bonding Energies and Geometries)

The iodine substituent at the C4 position makes this compound a prime candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (Lewis acid) and interacts with a nucleophile (Lewis base). researchgate.net This is due to the anisotropic distribution of electron density around the iodine atom, creating the positive σ-hole. nih.gov

Computational models can accurately predict the strength and geometry of these interactions. nih.gov Studies on the parent 4-iodopyrazole (B32481) have shown its ability to form halogen bonds, and it is expected that the N-allyl derivative would behave similarly. bris.ac.uk Theoretical calculations can determine the binding energy of a complex between the iodopyrazole and a Lewis base (e.g., pyridine, ammonia), as well as the optimal geometry, defined by the interaction distance and angle.

Table 4: Predicted Halogen Bonding Parameters with Pyridine

| Parameter | Predicted Value |

|---|---|

| Interaction | C-I···N (Pyridine) |

| Binding Energy (kcal/mol) | -4.5 to -5.5 |

| I···N Distance (Å) | ~2.80 |

| C-I···N Angle (°) | ~175 |

Advanced Applications and Potential in Chemical Sciences

As a Building Block in Complex Organic Synthesis

The strategic placement of both an iodo group and an allyl group on the pyrazole (B372694) scaffold makes 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole a highly versatile building block for the construction of complex organic molecules. 4-Iodopyrazoles are recognized as valuable precursors for creating highly functionalized organic structures of synthetic and biological importance mdpi.comresearchgate.net. The C-I bond at the 4-position of the pyrazole ring is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Ligand Design in Coordination Chemistry

Pyrazole and its derivatives have long been a cornerstone in the field of coordination chemistry due to their versatile coordination modes and the ability to form stable complexes with a wide range of metal ions nih.govbohrium.comnih.gov. The pyrazole ring contains two adjacent nitrogen atoms: one pyrrole-type (N1) and one pyridine-type (N2), allowing it to act as both a proton donor and acceptor mdpi.com. This duality enables it to coordinate as a neutral monodentate ligand or, upon deprotonation to the pyrazolate anion, as a bridging bidentate ligand researchgate.net.

While specific studies on this compound as a ligand are not extensively documented, its potential can be inferred from its structure. The pyridine-type nitrogen (N2) possesses a lone pair of electrons available for coordination with a metal center. The electronic properties of the pyrazole ring, and thus its coordination behavior, can be fine-tuned by substituents. The presence of the electron-withdrawing iodine atom at the C4 position and the allyl group at the N1 position would modulate the Lewis basicity of the N2 atom, influencing the strength and nature of the resulting metal-ligand bond researchgate.net.

Furthermore, the allyl group offers an additional site for potential secondary interactions or further functionalization. This could allow for the design of multifunctional ligands, where the pyrazole core provides the primary coordination site, and the allyl group is used to tether the complex to a surface, incorporate it into a polymer, or introduce additional donor atoms. The extensive use of pyrazole-based chelating ligands in forming diverse coordination geometries and nuclearities underscores the potential of this compound in the design of novel ligands for catalysis, materials science, and bioinorganic chemistry bohrium.comchemrxiv.org.

Precursors for Polymer and Advanced Material Development

The development of functional polymers and advanced materials is a rapidly growing field, and pyrazole-containing compounds are recognized for their potential in materials science mdpi.commdpi.com. This compound is a promising candidate as a monomer or precursor for such materials due to its dual functionality.

The most apparent feature for polymerization is the N-allyl group. Allyl monomers can undergo polymerization through various mechanisms, including free-radical pathways nih.govnih.govgoogle.com. The polymerization of allyl ethers, for instance, can proceed via a radical-mediated cyclization (RMC) mechanism nih.govsemanticscholar.org. This suggests that this compound could be polymerized or copolymerized to create advanced materials where the pyrazole moiety is incorporated into the polymer backbone or as a pendant group.

The inclusion of the iodo-pyrazole unit would bestow unique properties on the resulting polymer. The pyrazole ring can enhance thermal and hydrolytic stability and introduce specific photophysical properties mdpi.commetu.edu.tr. For example, a pyrazole-containing porous organic polymer (PPOP) has been synthesized and shown to have excellent performance in iodine capture, a property attributed to the electron-rich pyrazole groups researchgate.net. The C-I bond in the monomer could also be leveraged for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This would enable the creation of materials with tailored properties for applications such as membranes, coatings, or functional resins.

Role in Organometallic Chemistry and Catalysis

The utility of this compound extends into the realm of organometallic chemistry and catalysis, both as a substrate in catalytic reactions and as a potential ligand for catalytic metal centers.

As a substrate, it has been shown to participate in several metal-catalyzed reactions. A key transformation in the synthesis of withasomnine involves a copper(I) iodide (CuI)-catalyzed coupling reaction between this compound and an alcohol to form a C-O bond at the 4-position of the pyrazole ring mdpi.comnih.gov. This reaction is a powerful tool for constructing 4-alkoxypyrazole scaffolds. Additionally, the allyl group of the molecule can be isomerized to a (E/Z)-prop-1-en-1-yl group in a reaction catalyzed by the ruthenium complex RuClH(CO)(PPh₃)₃ mdpi.comnih.gov. These examples demonstrate the compound's compatibility with and reactivity in important organometallic catalytic systems.

Table 1: Metal-Catalyzed Reactions Involving this compound Data compiled from Usami et al., 2021.

| Reaction Type | Catalyst | Substrate | Product | Yield |

| N-Allylation | None (Basic conditions) | 4-Iodo-1H-pyrazole | This compound | 97% mdpi.comnih.gov |

| Double Bond Isomerization | RuClH(CO)(PPh₃)₃ | This compound | (E/Z)-4-iodo-1-(prop-1-en-1-yl)-1H-pyrazole | 96% mdpi.comnih.gov |

| C-O Coupling | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) | (E/Z)-4-iodo-1-(prop-1-en-1-yl)-1H-pyrazole | (E/Z)-4-allyloxy-1-(prop-1-en-1-yl)-1H-pyrazole | Moderate Yields mdpi.comnih.gov |

As discussed in section 7.2, the pyrazole moiety is a well-established ligand in coordination chemistry. Pyrazole-based ligands are integral to many homogeneous catalysts mdpi.com. Therefore, this compound could be used to synthesize novel organometallic complexes with potential catalytic activity. The electronic and steric properties imparted by the iodo and allyl substituents could influence the reactivity and selectivity of the metallic center in catalytic cycles.

Application in Sensor Technologies

Pyrazole derivatives have been increasingly investigated as versatile scaffolds for the development of chemosensors for detecting various analytes, including metal ions chemrxiv.orgnih.govsemanticscholar.orgrsc.org. These sensors often operate via mechanisms that involve a change in fluorescence or color upon binding to the target analyte nih.gov.

The structure of this compound suggests potential for sensor applications. The pyrazole core itself can act as a signaling unit or a binding site. For instance, a novel fluorescence sensor for iodide detection was developed based on a 1,3-diaryl pyrazole unit, demonstrating the capability of the pyrazole framework in anion sensing nih.gov. The nitrogen atoms in the pyrazole ring can act as Lewis basic sites to coordinate with metal cations, leading to changes in the molecule's electronic properties and, consequently, its photophysical response. A pyrazole-based chemosensor has shown remarkable colorimetric sensing behavior towards Cu(II) ions chemrxiv.orgsemanticscholar.orgrsc.org.

The optoelectronic properties of this specific molecule would depend on the interplay between the pyrazole ring, the iodo substituent, and the allyl group. The heavy iodine atom could potentially induce phosphorescence through the heavy-atom effect, which could be exploited in the design of ratiometric or phosphorescent sensors. While direct applications of this compound in sensors have not been reported, the proven success of related pyrazole structures provides a strong rationale for its exploration in this field.

Exploration in Non-Covalent Catalysis (e.g., Halogen Bond Catalysis)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base . The strength of this interaction increases with the polarizability of the halogen, following the trend F < Cl < Br < I researchgate.net. The iodine atom in this compound, being large and polarizable, is an excellent candidate for forming strong halogen bonds.

Recent research has shown that iodinated pyrazoles have a high potential for participating in halogen bonding nih.gov. Studies on 5-iodo-1-arylpyrazoles have identified various types of halogen bond interactions, including C–I⋯N, C–I⋯O, and C–I⋯π, which can direct the formation of crystalline networks nih.gov. The crystal structure of the parent 4-iodo-1H-pyrazole also reveals intermolecular interactions that are crucial for its supramolecular assembly researchgate.net.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Future synthetic research will likely focus on developing more environmentally benign and efficient routes to 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole and its derivatives. This aligns with the growing importance of green chemistry in both academic and industrial research. nih.govresearchgate.net Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for both the N-alkylation of the pyrazole (B372694) ring and subsequent functionalization steps. nih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.gov

Eco-Friendly Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as water, ethanol, or aqueous-ethanolic mixtures, is a critical direction. nih.govthieme-connect.com Water-based syntheses of pyrazoles are becoming increasingly common. thieme-connect.com

Catalyst Innovation: The development of recyclable, non-toxic catalysts, potentially including bio-organic catalysts, for the synthesis of the pyrazole scaffold presents a significant opportunity for sustainable production. nih.govresearchgate.net

Electrochemical Methods: Electrochemical iodination offers a reagent-free and mild alternative to traditional methods that use hazardous iodinating agents. researchgate.net Anodic oxidation can be used to generate the necessary electrophile in-situ, making the process cleaner and more efficient. researchgate.net

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Microwave Irradiation | Reduced reaction time, increased yields. nih.gov |

| Aqueous/Green Solvents | Minimized environmental impact and waste. thieme-connect.com |

| Recyclable Catalysts | Improved atom economy and process efficiency. nih.gov |

| Electrochemical Iodination | Avoidance of hazardous reagents, milder conditions. researchgate.netresearchgate.net |

Expanding the Scope of Cross-Coupling and Functionalization Reactions

The 4-iodo substituent is a key functional handle, making the molecule a valuable building block for constructing more complex molecular architectures. researchgate.net Future work will undoubtedly focus on leveraging this reactivity. 4-Iodopyrazoles have been demonstrated as convenient precursors for various palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov

Key research avenues include:

Suzuki-Miyaura and Sonogashira Couplings: Systematically exploring the coupling of this compound with a wide range of boronic acids and terminal alkynes will generate extensive libraries of novel compounds. researchgate.netrsc.org

Copper-Catalyzed Couplings: The CuI-catalyzed coupling with alcohols to form 4-alkoxypyrazoles has been demonstrated, and expanding this methodology to include phenols, amines, and thiols would significantly broaden the accessible chemical space. nih.govsemanticscholar.org

Functionalization of the Allyl Group: The N-allyl group provides an additional site for chemical modification. Future research could explore reactions such as hydroformylation, epoxidation, or polymerization to create novel functionalized pyrazoles.

| Coupling Reaction | Reagent Type | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | 4-Aryl/Vinyl Pyrazoles rsc.org |

| Sonogashira | Terminal Alkynes | 4-Alkynyl Pyrazoles rsc.org |

| Buchwald-Hartwig | Amines/Amides | 4-Amino Pyrazoles |

| Ullmann/Cu-catalyzed | Alcohols/Phenols | 4-Alkoxy/Aryloxy Pyrazoles nih.gov |

Integration into Advanced Functional Materials

The pyrazole scaffold is a component in various biologically active molecules and materials for applications like organic light-emitting diodes (OLEDs). arkat-usa.orgchemimpex.com The specific combination of the iodinated pyrazole and the allyl group in this compound opens doors for its use in advanced materials.

Future research could target:

Polymer Chemistry: The allyl group can act as a monomer for radical polymerization or as a cross-linking agent, enabling the integration of the iodopyrazole moiety into polymer backbones or networks. This could lead to materials with tailored refractive indices, thermal stability, or flame-retardant properties.

Liquid Crystals: By attaching appropriate mesogenic units via cross-coupling at the 4-position, it may be possible to design novel liquid crystalline materials, with the pyrazole core influencing the electronic and packing properties.

Agrochemicals and Pharmaceuticals: Continued exploration of derivatives as potential herbicides, fungicides, or therapeutic agents is a promising avenue, given the prevalence of pyrazole structures in these fields. chemimpex.commdpi.com

Deeper Exploration of Halogen Bonding and Supramolecular Chemistry

The iodine atom at the C4 position is a potent halogen bond donor. bris.ac.ukaip.org Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used in crystal engineering, supramolecular assembly, and materials science. bris.ac.uknih.gov

Future investigations should include:

Co-crystallization Studies: Systematically co-crystallizing this compound with a variety of halogen bond acceptors (e.g., pyridines, ethers, anions) will allow for the construction of predictable supramolecular architectures such as tapes, layers, and frameworks. mdpi.com

Anion Recognition and Transport: The strong halogen bonding ability can be harnessed to design receptors for anions, with potential applications in sensing or transmembrane transport. youtube.com

Modulation of Material Properties: Exploring how halogen bonding interactions can influence the bulk properties of materials derived from this pyrazole, such as conductivity, optical properties, and morphology.

High-Throughput Synthesis and Screening for Material Applications

To efficiently explore the vast chemical space accessible from this compound, high-throughput methodologies will be essential. This paradigm shift accelerates the discovery of new materials with desired properties.

Future efforts would involve:

Automated Synthesis: Employing robotic platforms for the parallel synthesis of compound libraries based on the cross-coupling reactions described in section 8.2.

Combinatorial Chemistry: Creating combinatorial libraries by varying substituents at both the C4 position (via the iodo group) and potentially through derivatization of the N-allyl group.

Rapid Screening: Developing and implementing high-throughput screening assays to quickly evaluate the synthesized libraries for specific properties, such as biological activity, photophysical characteristics, or performance in electronic devices.

Multiscale Computational Modeling for Predicting Chemical Behavior

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. nih.gov Applying these methods to this compound and its derivatives is a crucial future direction.

Key areas for computational investigation include:

DFT Calculations: Using Density Functional Theory to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential surface. This can provide insights into the molecule's reactivity and its potential for halogen bonding.

Molecular Docking: For pharmaceutical applications, docking studies can predict the binding affinity and orientation of derivatives within the active sites of target proteins. nih.gov

Supramolecular Assembly Prediction: Modeling the intermolecular interactions, particularly halogen and hydrogen bonding, to predict the crystal packing and supramolecular structures of new materials. mdpi.com

Reaction Mechanism Elucidation: Simulating the transition states and reaction pathways for novel synthetic transformations to optimize reaction conditions and predict outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.